Cas no 2308478-77-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of the Fmoc group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The (3S)-configuration provides stereochemical control, essential for constructing peptides with defined chiral centers. The butanoic acid moiety enhances solubility in common organic solvents, facilitating efficient coupling reactions. This compound is particularly valuable for synthesizing structurally complex peptides, where precise amino acid incorporation and orthogonal protection strategies are required. Its stability and reactivity make it a reliable building block for research and pharmaceutical applications.
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid structure
2308478-77-3 structure
Product name:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
CAS No:2308478-77-3
MF:C23H26N2O5
Molecular Weight:410.462946414948
CID:6251638
PubChem ID:164664123

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
    • 2308478-77-3
    • 2-[(3s)-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
    • EN300-1575824
    • インチ: 1S/C23H26N2O5/c1-3-20(22(27)28)25-21(26)12-14(2)24-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t14-,20?/m0/s1
    • InChIKey: BUPMJKLSZIDBDK-PVCZSOGJSA-N
    • SMILES: O(C(N[C@@H](C)CC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 410.18417193g/mol
  • 同位素质量: 410.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 9
  • 複雑さ: 603
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 105Ų

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1575824-0.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
0.5g
$3233.0 2023-06-04
Enamine
EN300-1575824-0.25g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
0.25g
$3099.0 2023-06-04
Enamine
EN300-1575824-10000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
10000mg
$14487.0 2023-09-24
Enamine
EN300-1575824-100mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
100mg
$2963.0 2023-09-24
Enamine
EN300-1575824-50mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
50mg
$2829.0 2023-09-24
Enamine
EN300-1575824-5.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
5g
$9769.0 2023-06-04
Enamine
EN300-1575824-1.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
1g
$3368.0 2023-06-04
Enamine
EN300-1575824-10.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
10g
$14487.0 2023-06-04
Enamine
EN300-1575824-250mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
250mg
$3099.0 2023-09-24
Enamine
EN300-1575824-5000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
2308478-77-3
5000mg
$9769.0 2023-09-24

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acidに関する追加情報

Comprehensive Guide to 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2308478-77-3)

The compound 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2308478-77-3) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a critical building block in solid-phase peptide synthesis (SPPS). Researchers and manufacturers value this compound for its ability to enhance peptide stability and yield optimization in complex biochemical processes.

One of the most searched questions in the field of peptide chemistry is how to improve the efficiency of SPPS. The incorporation of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid addresses this challenge by providing a highly reactive intermediate that minimizes side reactions. This aligns with the growing demand for cost-effective peptide production, a topic frequently discussed in biotechnology forums and academic research.

The Fmoc-protected amino acid segment in this compound is particularly significant for researchers working on therapeutic peptides and drug discovery. With the rise of personalized medicine and biologics, the demand for high-purity peptide precursors like CAS No. 2308478-77-3 has surged. Its application extends to cancer research, immunotherapy, and neurodegenerative disease studies, making it a versatile tool in modern biomedical science.

From a market perspective, the global peptide synthesis reagents industry is projected to grow significantly, driven by advancements in biopharmaceuticals. Companies specializing in custom peptide synthesis often seek reliable suppliers of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid to meet the needs of clinical trials and large-scale production. This trend underscores the importance of quality control and batch consistency in raw materials.

In laboratory settings, handling CAS No. 2308478-77-3 requires adherence to standard protocols for Fmoc deprotection and coupling reactions. Researchers frequently search for optimized reaction conditions to maximize efficiency. The compound’s compatibility with automated peptide synthesizers further enhances its appeal, as automation is a key focus in high-throughput screening and industrial-scale peptide manufacturing.

Another hot topic in the scientific community is the environmental impact of chemical synthesis. The use of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid aligns with green chemistry principles due to its high reactivity, which reduces solvent waste. This aspect is particularly relevant to sustainable pharmaceutical development, a priority for regulatory agencies and ethical sourcing initiatives.

For those exploring structure-activity relationships (SAR) in drug design, this compound serves as a valuable scaffold. Its chiral center and functional groups allow for precise modifications, catering to the increasing demand for stereoselective synthesis. Online discussions often highlight the need for chirally pure intermediates, making CAS No. 2308478-77-3 a frequently referenced material in medicinal chemistry publications.

In summary, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2308478-77-3) is a cornerstone in peptide research and pharmaceutical innovation. Its role in SPPS, drug development, and biotechnology underscores its importance in advancing life sciences. As the industry evolves, this compound will remain a critical asset for scientists addressing challenges in therapeutic peptide production and molecular design.

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